Eltrombopag Glucuronide
Description
Properties
Molecular Formula |
C₃₁H₃₀N₄O₁₀ |
|---|---|
Molecular Weight |
618.59 |
Synonyms |
1-[3’-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene-3-14C]hydrazinyl]-2’-hydroxy[1,1’-biphenyl]-3-carboxylate]-β-D-glucopyranuronic Acid |
Origin of Product |
United States |
Enzymology and Pathways of Eltrombopag Glucuronidation
Primary UGT Isoforms Involved in Eltrombopag (B601689) Glucuronidation
In vitro investigations have identified two primary UGT isoforms responsible for the glucuronidation of eltrombopag: UGT1A1 and UGT1A3. nih.govnih.gov These enzymes are key players in the metabolism of a wide array of xenobiotics and endogenous compounds.
UGT1A1 is a critical enzyme in human drug metabolism, known for its role in the glucuronidation of bilirubin (B190676). Studies have confirmed that UGT1A1 is one of the primary enzymes involved in the formation of eltrombopag glucuronide. nih.gov The activity of UGT1A1 can be influenced by genetic polymorphisms, which may contribute to inter-individual variability in eltrombopag metabolism.
Alongside UGT1A1, UGT1A3 has been identified as a key enzyme in the glucuronidation of eltrombopag. nih.govnih.gov UGT1A3 is also involved in the metabolism of various drugs and endogenous compounds. The collaborative action of UGT1A1 and UGT1A3 underscores the specific metabolic pathway for eltrombopag detoxification and clearance.
In Vitro Characterization of UGT Enzyme Activity
The characterization of the enzymes involved in eltrombopag glucuronidation has been primarily achieved through in vitro studies utilizing human-derived liver preparations. These experimental systems allow for a detailed examination of metabolic pathways in a controlled environment.
Further investigations using incubations of [14C]eltrombopag with human hepatocytes have corroborated the findings from microsome studies. In this cellular model, the major metabolic pathways observed were conjugation with glucuronic acid, resulting in metabolite K, and conjugation with cysteine. nih.gov These hepatocyte studies provide a more comprehensive picture of eltrombopag metabolism, reflecting the interplay of various enzymes and transporters present in intact liver cells.
Table 1: Summary of In Vitro Eltrombopag Glucuronidation Studies
| In Vitro System | Key Findings | Identified Metabolite | Primary Enzymes Involved |
|---|---|---|---|
| Human Liver Microsomes | Formation of a glucuronide conjugate. | Metabolite K | UGT1A1, UGT1A3 |
Identification of this compound Conjugate Structures
The primary glucuronide metabolite of eltrombopag has been identified as an acyl glucuronide. researchgate.netresearchgate.net In human metabolism studies, this conjugate is referred to as metabolite M2 and is found as a minor circulating component in plasma. researchgate.net The structure of this metabolite involves the attachment of glucuronic acid to the carboxylic acid moiety of the eltrombopag molecule. The definitive structure of the acyl glucuronide conjugate was elucidated through analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Table 2: Identified this compound Metabolite
| Metabolite Designation | Chemical Name | Location of Glucuronidation | Method of Identification |
|---|
Glucuronide Conjugates from Hydrazine Cleavage Products (M3, M4)
A notable feature of Eltrombopag metabolism is the cleavage of its hydrazine linkage, a reaction that gives rise to two primary cleavage products. These products subsequently undergo glucuronidation to form the M3 and M4 metabolites researchgate.netnih.gov. A significant finding is that this initial cleavage of the hydrazine bond is not mediated by hepatic enzymes like cytochrome P450s but is instead carried out by the intestinal microflora researchgate.netnih.gov. Following their formation in the gut, these cleavage products are absorbed into the systemic circulation and then undergo conjugation with glucuronic acid in the liver, leading to the formation of M3 and M4. These glucuronide conjugates are then primarily eliminated through the kidneys researchgate.net.
Mechanistic Aspects of Glucuronidation Site Selectivity
The selective glucuronidation of Eltrombopag at its carboxylic acid moiety to form the M2 acyl glucuronide is governed by the specific substrate recognition properties of the UGT1A1 and UGT1A3 enzymes. While the precise crystal structure of Eltrombopag bound to these enzymes is not available, general principles of UGT substrate selectivity offer insights into this process.
Quantitative Structure-Activity Relationship (QSAR) models for UGT1A1 substrates suggest the importance of specific pharmacophoric features, including the presence of two hydrophobic domains and a site for glucuronidation nih.gov. Eltrombopag's molecular structure, with its biphenyl and pyrazole moieties, provides the necessary hydrophobicity to fit within the active site of these UGT isoforms. The carboxylic acid group serves as the nucleophilic site for the enzymatic transfer of the glucuronic acid moiety. The spatial arrangement of these functional groups is critical for the correct orientation of the substrate within the enzyme's active site, facilitating the catalytic reaction. The preference of UGT1A1 and UGT1A3 for Eltrombopag as a substrate is a result of a favorable combination of steric and electronic interactions between the drug molecule and the amino acid residues lining the active site of the enzymes.
Influence of Gastrointestinal Microbiota on Glucuronide Formation Pathways
The gastrointestinal microbiota plays a pivotal and direct role in the formation of certain this compound metabolites, specifically M3 and M4. The initial and rate-limiting step in the formation of these metabolites, the cleavage of the hydrazine linkage of Eltrombopag, is exclusively mediated by the anaerobic bacteria residing in the gut researchgate.netnih.gov. This microbial metabolism precedes the hepatic glucuronidation of the resulting cleavage products.
| Parameter | Description |
| Parent Compound | Eltrombopag |
| Primary Glucuronidation Enzymes | UGT1A1, UGT1A3 |
| Acyl Glucuronide Metabolite | M2 |
| Hydrazine Cleavage Metabolites (Glucuronidated) | M3, M4 |
| Key Location of Hydrazine Cleavage | Gastrointestinal Tract (mediated by microbiota) |
| Key Location of Glucuronidation | Liver |
Analytical Methodologies for Eltrombopag Glucuronide Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary tool for the quantitative analysis of drugs and their metabolites in biological fluids, owing to its high sensitivity and selectivity. nih.gov While specific methods validated for Eltrombopag (B601689) Glucuronide are detailed in proprietary research, the principles are based on established methods for the parent compound, Eltrombopag. nih.gov
The development of a robust LC-MS/MS method for Eltrombopag Glucuronide involves several critical steps. Sample preparation is essential to remove interfering substances from the biological matrix. nih.gov For Eltrombopag and its metabolites, protein precipitation is a commonly used technique. nih.gov
Chromatographic separation is typically achieved using a reversed-phase C18 column. nih.gov The mobile phase often consists of an aqueous component with an acid modifier (like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile. nih.govekb.eg A gradient elution is employed to ensure adequate separation of the more polar glucuronide metabolite from the parent drug and other metabolites.
Detection by tandem mass spectrometry, usually with an electrospray ionization (ESI) source, provides the necessary selectivity. nih.gov The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For Eltrombopag, a common transition is m/z 443.2 → 229.0. nih.gov For its glucuronide, the precursor ion would correspond to the mass of Eltrombopag plus the glucuronic acid moiety (an increase of 176 Da).
Method validation is performed according to regulatory guidelines to ensure reliability. orientjchem.org Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions. bohrium.compharmjournal.ru
Table 1: Typical Parameters for LC-MS/MS Method Development This table is based on established methods for the parent compound, Eltrombopag, and represents a typical starting point for the analysis of its glucuronide metabolite.
| Parameter | Typical Condition/Specification | Reference |
|---|---|---|
| Sample Preparation | Protein Precipitation with Acetonitrile | nih.govekb.eg |
| Chromatography | Reversed-Phase (C18 Column) | nih.gov |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution) | ekb.eg |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Linearity (r²) | ≥0.99 | nih.gov |
| Accuracy & Precision | Within ±15% (RSD %) | ekb.eg |
High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, is instrumental in the initial identification and structural confirmation of metabolites. nih.gov Unlike tandem quadrupole instruments that target specific masses, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm. researchgate.net This precision allows for the determination of the elemental composition of an unknown peak, confirming the addition of a glucuronic acid moiety (C₆H₈O₆) to the parent Eltrombopag molecule. HRMS-based metabolomics workflows are powerful tools for detecting and characterizing drug metabolites in an untargeted manner. nih.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. orientjchem.org By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems achieve higher resolution, greater sensitivity, and much faster analysis times. ekb.egasianpubs.org A rapid and sensitive UPLC-MS/MS method for Eltrombopag in human plasma has been developed with a run time of just 2 minutes. ekb.eg Such speed and efficiency are highly advantageous in high-throughput settings like pharmacokinetic studies. ekb.eg The separation of Eltrombopag and its metabolites is often performed on columns like the Acquity UPLC BEH C18. ekb.egasianpubs.org The enhanced separation power of UPLC is particularly beneficial for resolving structurally similar metabolites, including potential isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While mass spectrometry provides crucial information on molecular weight and fragmentation, it may not be sufficient to definitively determine the exact site of conjugation. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of metabolites. hyphadiscovery.comscilit.com Although it requires a larger amount of a purified sample compared to MS, NMR provides unambiguous structural information. hyphadiscovery.com Techniques such as 1H NMR, COSY, HSQC, and HMBC are used to determine the precise location on the Eltrombopag molecule where the glucuronic acid is attached. hyphadiscovery.com Studies on Eltrombopag's metabolism have utilized NMR analysis to elucidate the structures of its metabolites. researchgate.net In cases where MS/MS fragmentation patterns are ambiguous, NMR can provide the correct structure, which is critical for understanding metabolic pathways. hyphadiscovery.com
Chromatographic Separation Techniques for Glucuronide Isolation
To perform structural elucidation using techniques like NMR, the this compound metabolite must first be isolated from the biological matrix and purified. hyphadiscovery.com This is typically achieved using preparative chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a common method, where fractions corresponding to the metabolite peak are collected over multiple runs. Other techniques, such as high-speed counter-current chromatography (HSCCC), have proven effective for isolating polar glycoside compounds and could be applicable for glucuronide isolation. researchgate.net The goal is to obtain the metabolite in sufficient quantity and purity for detailed spectroscopic analysis.
Application of Radiotracer Studies ([14C]Eltrombopag) in Metabolite Profiling
Radiotracer studies are the gold standard for defining the absorption, metabolism, and excretion (AME) of a drug. In a human AME study, a single oral dose of [14C]Eltrombopag was administered to healthy subjects to trace the disposition of the drug and all its metabolites. nih.gov This study revealed that Eltrombopag was extensively metabolized. researchgate.net The acyl glucuronide of Eltrombopag (designated as M2) was identified as a minor circulating component in plasma. nih.gov The primary route of elimination for all drug-related material was fecal (58.9%), with renal elimination accounting for 31% of the dose. nih.gov Such studies provide a complete quantitative picture of the metabolic fate of a drug, confirming the presence and relative abundance of metabolites like this compound. nih.govnih.gov
Table 2: Summary of Metabolites Identified in a Human [14C]Eltrombopag Study
| Metabolite ID | Description | Location Found | Reference |
|---|---|---|---|
| Eltrombopag | Unchanged Parent Drug | Plasma (predominant), Feces (~20% of dose) | nih.gov |
| M1 | Mono-oxygenation Metabolite | Plasma (minor) | nih.gov |
| M2 | Acyl Glucuronide | Plasma (minor) | nih.gov |
| M3, M4 | Hydrazine Cleavage Metabolites | Urine | nih.gov |
| M5, M6, M7 | Glutathione-related Conjugates | Feces (~20% of dose) | nih.gov |
Disposition and Excretion of Eltrombopag Glucuronide
Metabolite Excretion Routes
The elimination of eltrombopag (B601689) and its metabolites primarily occurs via fecal excretion, which accounts for approximately 59% of an administered dose. nih.govnih.gov Renal excretion plays a secondary but significant role, with about 31% of the dose being recovered in the urine in the form of metabolites. nih.govnih.gov Unchanged eltrombopag is not detected in the urine. nih.gov
Renal Elimination of Glucuronide Conjugates
Renal elimination is a key pathway for the clearance of certain eltrombopag metabolites. Following a single 75 mg oral dose of radiolabeled eltrombopag in healthy volunteers, approximately 31% of the radioactivity was recovered in the urine. fda.govdrugbank.com This portion consists entirely of metabolites, as no parent eltrombopag is excreted through the kidneys. nih.govnih.gov A significant component of the renally excreted metabolites includes glucuronide conjugates. Specifically, studies have identified a glucuronide of the phenylpyrazole moiety of eltrombopag as a urinary metabolite. fda.gov
Biliary Excretion Considerations
Fecal excretion is the main route of elimination for eltrombopag-related material, accounting for 59% of the dose. nih.govdrugbank.com The feces contain both unchanged eltrombopag (approximately 20% of the dose) and various metabolites. nih.gov While the primary metabolites identified in feces are glutathione-related conjugates, the role of biliary excretion for glucuronide conjugates is also a consideration. nih.gov In preclinical studies in rats, approximately 40% of an intravenously administered dose of eltrombopag was excreted in the bile as the unchanged drug, highlighting the liver as a major elimination organ. nih.gov This suggests that glucuronide metabolites formed in the liver could also be subject to biliary excretion into the intestines.
Glucuronide Metabolite Contribution to Overall Drug-Related Material in Excreta
Glucuronide metabolites represent a substantial portion of the total drug-related material eliminated via the kidneys. In a mass balance study, where the disposition of radiolabeled eltrombopag was investigated, it was found that of the 31% of the dose recovered in urine, a notable amount was attributable to glucuronide conjugates. nih.govfda.gov Specifically, 20% of the dose was identified as a glucuronide of the phenylpyrazole moiety in the urine. fda.gov In contrast, the fecal route, which accounts for the majority of drug elimination, is dominated by unchanged eltrombopag and glutathione conjugates. nih.gov
The following table summarizes the contribution of various components to the total excreted drug-related material.
| Excretion Route | Component | Percentage of Administered Dose |
| Feces | Unchanged Eltrombopag | ~20% |
| Glutathione-related Conjugates | ~20% | |
| Total Fecal Excretion | ~59% | |
| Urine | Glucuronide of Phenylpyrazole Moiety | ~20% |
| Other Metabolites | ~11% | |
| Total Urinary Excretion | ~31% |
Data sourced from human mass balance studies. nih.govfda.gov
Pharmacokinetic Profile of Circulating Glucuronide Metabolites
In the systemic circulation, the parent compound, eltrombopag, is the predominant component. nih.gov However, metabolites, including glucuronide conjugates, are also present.
Concentration-Time Profiles in Preclinical Models
Detailed concentration-time profiles specifically for eltrombopag glucuronide in preclinical models are not extensively documented in publicly available literature. However, general pharmacokinetic studies of eltrombopag have been conducted in various animal models, including rats and chimpanzees. nih.govnih.gov In rats, after intravenous administration, eltrombopag is primarily eliminated by the liver, with about 40% of the unchanged drug being excreted into the bile. nih.gov This indicates a significant hepatic metabolism, which would include the formation of glucuronide conjugates. The lack of specific data on the concentration-time profile of the glucuronide metabolites themselves in these models prevents a detailed description of their absorption, distribution, and elimination kinetics.
Factors Influencing Eltrombopag Glucuronidation
Genetic Polymorphisms of UGT Enzymes
Genetic variations within the UGT superfamily of enzymes can lead to interindividual differences in drug metabolism. For Eltrombopag (B601689), polymorphisms in the UGT1A1 gene have been identified as a significant determinant of its plasma exposure.
Research has established a significant correlation between the UGT1A16* polymorphism and higher plasma concentrations of Eltrombopag. nih.gov Individuals who are carriers of the UGT1A16* variant allele exhibit a reduced capacity to metabolize the drug. This diminished metabolic activity leads to decreased formation of the Eltrombopag glucuronide metabolite and consequently, higher systemic exposure to the parent drug. nih.gov
A study involving patients with refractory aplastic anemia found that the mean dose of Eltrombopag required to achieve optimal effects was significantly lower in carriers of the UGT1A16* variant compared to those with the wild-type genotype. nih.gov This suggests that the genetic makeup of a patient concerning this specific polymorphism is a critical predictor of Eltrombopag exposure and can help in guiding therapeutic dosing. nih.gov
While UGT1A1 and UGT1A3 are the primary enzymes for Eltrombopag glucuronidation, other UGT enzymes are known to have polymorphisms that affect the metabolism of various drugs. drugbank.commdpi.com For instance, polymorphisms in UGT1A9 and UGT2B7 have been shown to alter the pharmacokinetics of other medications. mdpi.comresearchgate.net However, specific clinical studies directly linking polymorphisms in UGT1A3 or other UGT isoforms to altered Eltrombopag metabolite formation are not as extensively documented in the available literature. Further research is needed to fully elucidate the role of other UGT genetic variants in the disposition of Eltrombopag.
In Vitro Inhibition Potential of Eltrombopag on UGT Enzymes
In vitro studies are crucial for understanding the potential of a drug to act as an inhibitor of metabolic enzymes, which can predict potential drug-drug interactions.
Laboratory studies have demonstrated that Eltrombopag is an inhibitor of multiple UGT enzymes. These include the key Eltrombopag-metabolizing enzymes UGT1A1 and UGT1A3, as well as several other isoforms: UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15. This broad-spectrum inhibitory profile suggests a potential for interaction with a variety of co-administered drugs that are substrates for these enzymes.
The inhibitory potency of Eltrombopag against various UGT enzymes has been quantified using IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity. The reported IC50 values for Eltrombopag against the UGT isoforms it inhibits fall within a range of 3 to 33 µM.
Table 1: In Vitro Inhibition of UGT Enzymes by Eltrombopag
| UGT Enzyme Isoform | Inhibition Status | IC50 Value (µM) |
| UGT1A1 | Inhibitor | 3 - 33 |
| UGT1A3 | Inhibitor | 3 - 33 |
| UGT1A4 | Inhibitor | 3 - 33 |
| UGT1A6 | Inhibitor | 3 - 33 |
| UGT1A9 | Inhibitor | 3 - 33 |
| UGT2B7 | Inhibitor | 3 - 33 |
| UGT2B15 | Inhibitor | 3 - 33 |
Metabolic Interactions with Other Substrates of UGT Enzymes
Given its role as an inhibitor of multiple UGT enzymes, Eltrombopag has the potential to decrease the metabolism of co-administered drugs that are substrates of these enzymes. This can lead to increased plasma concentrations and potential toxicities of the affected drugs. For example, the metabolism of medications such as acetaminophen (B1664979) and diclofenac (B195802) can be decreased when combined with Eltrombopag, although the clinical significance of these interactions remains to be fully clarified. drugbank.commedscape.com Close monitoring is often advised when Eltrombopag is used concurrently with other drugs that are primarily cleared via glucuronidation.
Species-Specific Differences in Eltrombopag Glucuronidation
In humans, the primary enzymes responsible for the conjugation of eltrombopag with glucuronic acid are UDP-Glucuronosyltransferase (UGT) 1A1 and UGT1A3. tga.gov.au This metabolic process is considered a major pathway of elimination for the drug. tga.gov.au Studies have shown that all metabolites of eltrombopag found in human plasma are also present in the animal species used for nonclinical toxicity studies, suggesting a general conservation of the metabolic profile across species. tga.gov.au
Despite these qualitative similarities, the quantitative aspects of eltrombopag glucuronidation can differ. For instance, slight metabolic differences have been observed between rodents and dogs. tga.gov.au While specific kinetic data for eltrombopag glucuronidation (such as Vmax and Km values) across different species are not extensively detailed in publicly available literature, the general understanding of species differences in UGT enzyme activity provides a basis for anticipating variations.
Table 1: Qualitative Comparison of Eltrombopag Metabolism Across Species
| Feature | Humans | Monkeys | Dogs | Rats | Mice |
| Major Metabolic Pathways | Oxidation, Glucuronidation | Oxidation, Glucuronidation | Oxidation, Glucuronidation | Oxidation, Glucuronidation | Oxidation, Glucuronidation |
| UGT Enzymes Involved (Human) | UGT1A1, UGT1A3 | Not specified | Not specified | Not specified | Not specified |
| Presence of Human Metabolites | N/A | Yes | Yes | Yes | Yes |
| Qualitative Metabolic Profile Similarity to Humans | N/A | Similar | Similar | Similar | Similar |
This table is based on available qualitative data. Quantitative kinetic data for direct comparison is limited in the reviewed sources.
Methodological Considerations in Eltrombopag Glucuronide Research
Challenges in Glucuronide Stability and Analysis
The stability of Eltrombopag (B601689) and its conjugates is a critical factor in ensuring the accuracy of analytical measurements. Forced degradation studies, which assess stability under harsh conditions, reveal the molecule's vulnerabilities. Research has shown that Eltrombopag undergoes significant degradation under acidic, basic, and oxidative stress conditions. dergipark.org.trresearchgate.net It is particularly susceptible to oxidative hydrolysis. orientjchem.org Conversely, the compound demonstrates relative stability under thermal and photolytic stress. dergipark.org.trresearchgate.net
These findings highlight the intrinsic instability of the molecule, which extends to its metabolites like Eltrombopag glucuronide. The degradation pathways can lead to the formation of various products, complicating the quantification of the parent compound and its specific metabolites. dergipark.org.trorientjchem.org Therefore, a primary challenge in the analysis of this compound is developing methods that can separate the intact conjugate from the parent drug and any degradation products, ensuring that the quantification is specific and accurate. orientjchem.org
Interference of Eltrombopag and its Glucuronides with In Vitro Analytical Assays
A major methodological issue in research involving Eltrombopag is its significant interference with standard in vitro analytical assays, particularly those that rely on spectrophotometry. This interference is primarily caused by the parent drug and its metabolites. nih.gov Eltrombopag itself is a highly colored, reddish-brown compound, which can lead to serum discoloration and directly interfere with colorimetric laboratory tests. www.gov.ukdrugoffice.gov.hk The mechanism for this interference appears to be pH-dependent and specific to the analytical method or reagents used. drugoffice.gov.hk
The most well-documented interferences are with the measurements of bilirubin (B190676) and creatinine (B1669602). www.gov.uknpra.gov.my
Bilirubin: Eltrombopag and its metabolites can cause both positive and negative interference with spectrophotometric measurements of total bilirubin. nih.gov Reports have indicated falsely low or normal results, even in patients with clinically apparent jaundice. www.gov.ukdrugoffice.gov.hk Conversely, other studies have demonstrated positive interference, leading to falsely elevated bilirubin measurements, with the degree of interference increasing with higher concentrations of Eltrombopag. nih.govresearchgate.net This discrepancy can be significant; in one instance, total bilirubin in a single sample varied from 8 to 65 μmol/L depending on the analyzer used. nih.gov
Creatinine: The interference with creatinine tests typically leads to falsely high or normal results. www.gov.ukdrugoffice.gov.hk This positive interference can create a misleading clinical picture.
Other Analytes: Beyond bilirubin and creatinine, studies have also shown that high concentrations of Eltrombopag can interfere with the measurement of other common analytes on certain analyzers, including total cholesterol, triglycerides, and inorganic phosphate (B84403). nih.gov
| Analyte | Type of Interference | Reported Consequence | Source(s) |
|---|---|---|---|
| Bilirubin | Positive (Falsely High) or Negative (Falsely Low/Normal) | Can mask clinical jaundice or incorrectly suggest hyperbilirubinemia. | nih.govwww.gov.ukdrugoffice.gov.hk |
| Creatinine | Positive (Falsely High/Normal) | May create a misleading impression of renal deterioration. | www.gov.ukdrugoffice.gov.hk |
| Total Cholesterol | Clinically significant interference observed. | Inaccurate assessment of lipid status. | nih.gov |
| Triglycerides | Interference observed. | Inaccurate assessment of lipid status. | nih.gov |
| Inorganic Phosphate | Clinically significant interference observed. | Inaccurate assessment of phosphate levels. | nih.gov |
The interference caused by Eltrombopag and its glucuronides has significant implications for the interpretation of laboratory results and clinical decision-making.
A false-positive increase in creatinine may result in a misleading clinical picture of apparent renal deterioration, potentially leading to unnecessary investigations or inappropriate alterations in treatment. drugoffice.gov.hk Similarly, a falsely low bilirubin result can mask underlying hepatotoxicity, a known risk associated with Eltrombopag, as it may contradict clinical observations of jaundice. www.gov.ukdrugoffice.gov.hk
This potential for misleading results has led regulatory agencies to advise healthcare professionals to be aware of this interference. drugoffice.gov.hk The recommended course of action when laboratory results for bilirubin or creatinine are inconsistent with clinical observations is to request re-testing using an alternative method to validate the findings. www.gov.uknpra.gov.my
Development of Robust Analytical Methods for Metabolite Monitoring
To overcome the challenges of chemical instability and analytical interference, robust and specific analytical methods have been developed for the quantitative determination of Eltrombopag and its metabolites. These methods are essential for pharmacokinetic studies and accurate patient monitoring. iajps.compharmjournal.ru
The most successful techniques are based on chromatography coupled with mass spectrometry, which physically separates the compounds of interest before detection.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These methods are capable of separating Eltrombopag, its process impurities, and its degradation products, thus qualifying as "stability-indicating" methods. dergipark.org.trorientjchem.org HPLC can effectively quantify bilirubin after separating it from the interfering Eltrombopag. nih.gov UPLC offers significant advantages in resolution, sensitivity, and speed, with some methods achieving run times of less than two minutes. dergipark.org.trresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a gold-standard technique for its high sensitivity and specificity. Validated LC-MS/MS and UPLC-MS/MS methods have been established for the determination of Eltrombopag in human plasma. ekb.egnih.gov These methods typically involve a simple protein precipitation step for sample preparation followed by analysis, allowing for the accurate quantification of the drug over a broad concentration range. ekb.egnih.gov
These advanced analytical methods are crucial as they are not susceptible to the colorimetric interference that plagues spectrophotometric assays. nih.gov By ensuring the selective and sensitive measurement of Eltrombopag and this compound, they allow for reliable research into the compound's metabolism and disposition.
| Analytical Method | Key Features | Advantage in Eltrombopag Research | Source(s) |
|---|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | Separates compounds based on their physicochemical properties. | Can separate Eltrombopag from interfering substances and degradation products; used as an alternative to validate bilirubin results. | orientjchem.orgnih.gov |
| UPLC (Ultra-Performance Liquid Chromatography) | Higher resolution, sensitivity, and speed compared to HPLC. | Allows for rapid and precise quantification, with run times often under 2 minutes. | dergipark.org.trresearchgate.net |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Combines the separation power of LC with the high sensitivity and specificity of mass spectrometry. | Considered a definitive method for accurate quantification in complex biological matrices like plasma, overcoming interference issues. | ekb.egnih.govnih.gov |
Future Directions in Eltrombopag Glucuronide Research
Elucidation of Uncharacterized Glucuronidation Pathways
While UGT1A1 and UGT1A3 have been identified as the main drivers of eltrombopag (B601689) glucuronidation, the contribution of other UGT isoforms remains an area ripe for investigation. drugbank.comnih.gov Future research should aim to identify any minor, yet potentially significant, pathways. This is particularly important in diverse patient populations where genetic polymorphisms or disease states could alter enzyme expression and activity. For instance, polymorphisms in the UGT1A1 gene, such as UGT1A1*6, are already known to be associated with higher plasma concentrations of eltrombopag, suggesting that variations in glucuronidation capacity can have direct clinical consequences. nih.gov
Further studies could explore:
Contribution of other UGT isoforms: A systematic screening of a wider panel of recombinant human UGT enzymes (from UGT1A, UGT2A, and UGT2B families) could uncover contributions from isoforms not yet identified. researchgate.net
Tissue-specific glucuronidation: While the liver is the primary site of drug metabolism, many UGT enzymes are expressed in extrahepatic tissues like the intestine and kidneys. researchgate.netnih.gov Investigating eltrombopag glucuronidation in these tissues could provide a more complete picture of its disposition.
Impact of disease states: Patients with chronic liver disease exhibit altered eltrombopag pharmacokinetics. nih.gov Future studies should focus on mechanistically dissecting how liver impairment specifically affects the expression and activity of UGTs involved in eltrombopag metabolism, beyond the generally reduced metabolic capacity.
Advanced Metabolite Characterization Techniques
The primary glucuronide metabolite of eltrombopag is an acyl glucuronide (M2), which has been identified as a minor circulating component in human plasma. nih.govresearchgate.net While current methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective for quantification, future research would benefit from the application of more advanced analytical techniques. nih.govresearchgate.net
Future research directions include:
High-Resolution Mass Spectrometry (HRMS): Employing HRMS could facilitate the detection and structural elucidation of novel or low-abundance glucuronide and related metabolites in various biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of metabolites, particularly when isomeric forms of glucuronides could exist, NMR spectroscopy is the gold standard. Its application could resolve any structural ambiguities of M2 and other potential conjugates.
Improved Separation Methods: Developing more sensitive and selective analytical methods, such as advanced UPLC-MS assays, will be crucial for accurately quantifying eltrombopag and its various metabolites, including glucuronides, in complex biological samples. iajps.comresearchgate.net These methods can help resolve discrepancies in measurements caused by interference from eltrombopag and its metabolites. nih.govresearchgate.net
Role of Glucuronide Metabolites in Pharmacological or Toxicological Contexts (Mechanistic Focus)
A critical area for future investigation is the potential biological activity and reactivity of eltrombopag's acyl glucuronide metabolite. Acyl glucuronides as a class are known to be chemically reactive and have been implicated in adverse drug reactions for other drugs. nih.gov They can undergo intramolecular rearrangement and covalently bind to proteins, which can potentially lead to toxicity. researchgate.netnih.gov
Key research questions to address include:
Covalent Binding to Proteins: Studies have detected low levels of covalently bound drug-related intermediates in plasma, which could stem from the acyl glucuronide metabolite. nih.govresearchgate.net Future mechanistic studies should aim to identify the specific protein targets of eltrombopag acyl glucuronide and determine the functional consequences of this binding.
Link to Hepatotoxicity: Eltrombopag carries a risk of hepatotoxicity. drugbank.comyoutube.com It is crucial to investigate whether the acyl glucuronide metabolite contributes to this toxicity. This could be explored using in vitro models with human hepatocytes to assess cytotoxicity and other markers of liver injury following exposure to the isolated metabolite.
Pharmacological Activity: While generally considered inactive detoxification products, some glucuronide metabolites can retain pharmacological activity. Future studies should assess whether eltrombopag acyl glucuronide has any agonist activity at the thrombopoietin receptor or exhibits any off-target effects. nih.gov
Table 1: Known and Putative Roles of Eltrombopag Metabolites
| Metabolite | Metabolic Pathway | Known/Putative Role | Reference |
|---|---|---|---|
| M1 (Mono-oxygenation metabolite) | CYP450 Oxidation (CYP1A2, CYP2C8) | Minor circulating component; precursor to reactive p-imine methide intermediate. | nih.govresearchgate.net |
| M2 (Acyl Glucuronide) | Glucuronidation (UGT1A1, UGT1A3) | Minor circulating component; potentially reactive and capable of covalent protein binding. | nih.govresearchgate.net |
| M3, M4 | Hydrazine Cleavage & Conjugation | Eliminated renally; not detected in plasma. | nih.govresearchgate.net |
| M5, M6, M7 | Glutathione Conjugation | Detoxification products of a reactive intermediate; found in feces. | nih.govresearchgate.net |
Exploration of Novel UGT Inhibitors/Inducers Affecting Eltrombopag Glucuronidation
Given that UGT1A1 and UGT1A3 are central to eltrombopag clearance, identifying drugs or other xenobiotics that can inhibit or induce these enzymes is critical for predicting and managing drug-drug interactions (DDIs). drugbank.comasm.org Recent studies have shown that drug interactions with UGT enzymes can be a significant predictor of drug-induced liver injury (DILI). nih.govnih.gov
Future research should focus on:
Systematic Screening: Conducting systematic in vitro screening of new chemical entities, commonly used medications, and herbal supplements to identify novel inhibitors or inducers of UGT1A1 and UGT1A3.
Clinical DDI Studies: For potent inhibitors or inducers identified in vitro, conducting well-designed clinical studies to quantify the impact on eltrombopag pharmacokinetics is essential. For example, co-administration with the HIV protease inhibitor combination lopinavir/ritonavir has been studied, but the potential for interactions with many other drugs exists. asm.org
Understanding Mechanisms: For newly identified interactants, elucidating the precise mechanism of interaction (e.g., competitive, non-competitive, or mechanism-based inhibition; receptor-mediated induction) will allow for more accurate prediction of DDI risk.
Table 2: Examples of UGT1A1 Modulators and Potential for Interaction with Eltrombopag
| Modulator Type | Examples | Potential Effect on Eltrombopag | Reference |
|---|---|---|---|
| Inhibitors | Atazanavir, Lopinavir/Ritonavir, Deferasirox | Increase Eltrombopag plasma concentration. | drugbank.comasm.org |
| Inducers | Carbamazepine, Phenytoin, Rifampin, Dexamethasone | Decrease Eltrombopag plasma concentration. | drugbank.comzhm.mkdrugbank.com |
Integration of In Silico Modeling with In Vitro and In Vivo Glucuronidation Data
The use of computational or in silico modeling is a rapidly advancing field that can provide a more cost-effective and efficient alternative to purely experimental approaches in predicting drug metabolism. nih.govcapes.gov.br Integrating these models with traditional in vitro and in vivo data holds immense promise for refining our understanding of eltrombopag glucuronidation.
Future efforts in this area should include:
Developing Quantitative Structure-Activity Relationship (QSAR) Models: Creating QSAR models for UGT1A1 and UGT1A3 could help predict whether new compounds are likely to be substrates or inhibitors, thus flagging potential DDIs with eltrombopag early in development.
Physiologically Based Pharmacokinetic (PBPK) Modeling: Building and refining PBPK models for eltrombopag that incorporate detailed data on its metabolism by specific UGTs. nih.gov These models can be used to simulate the impact of genetic polymorphisms (e.g., UGT1A1*6), organ impairment, and DDIs on eltrombopag exposure in virtual patient populations. nih.gov
Systems Biology Approaches: Employing systems biology and mathematical modeling to understand the broader network effects of eltrombopag and its metabolites. nih.govgencat.cat This could help connect the dots between glucuronidation, plasma exposure, on-target pharmacological effects, and off-target toxicological outcomes. nih.gov The successful integration of these diverse data streams will be key to personalizing eltrombopag therapy and optimizing its benefit-risk profile.
Q & A
Q. What are the primary metabolic pathways of Eltrombopag Glucuronide, and how do they influence experimental design in pharmacokinetic studies?
this compound is formed via glucuronidation of the parent drug Eltrombopag, primarily mediated by UDP-glucuronosyltransferase (UGT) isoforms such as UGT1A1 and UGT1A2. Researchers should incorporate enzyme-specific inhibition assays (e.g., using UGT isoform-selective inhibitors) and hepatocyte models to characterize metabolic stability and interspecies differences . For in vivo studies, tandem mass spectrometry (LC-MS/MS) is recommended to quantify both parent drug and glucuronide metabolites in plasma and urine .
Q. How can researchers validate the stability of this compound in biological matrices during long-term storage?
Stability studies should include freeze-thaw cycles, short-term room-temperature storage, and long-term frozen storage (-80°C) with periodic testing. Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects and degradation. Acidic conditions may stabilize acyl glucuronides, but pH adjustments must be validated to avoid artifactual hydrolysis .
Q. What in vitro models are suitable for studying the enterohepatic recirculation of this compound?
Caco-2 cell monolayers or dual-chamber systems with human intestinal and hepatic microsomes can simulate intestinal absorption, hepatic metabolism, and biliary excretion. Include β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) to assess the impact of microbial flora on glucuronide hydrolysis in the gut .
Advanced Research Questions
Q. How can Box-Behnken Design (BBD) optimize High-Performance Thin-Layer Chromatography (HPTLC) protocols for this compound quantification?
BBD allows systematic evaluation of critical factors like mobile phase composition, saturation time, and migration distance. For example, a 3-factor, 15-run BBD can identify optimal conditions (e.g., chloroform:methanol:ammonia 7:3:0.1 v/v) while minimizing solvent waste. Automated development chambers (e.g., ADC 2) enhance reproducibility by standardizing humidity and temperature .
Q. What statistical approaches resolve contradictions in clinical efficacy data between this compound and other thrombopoietin receptor agonists (e.g., romiplostim)?
Bayesian indirect comparisons and sensitivity analyses can address heterogeneity in study populations or endpoints. For instance, survival curves fitted via log-Normal or Weibull distributions may reconcile differences in treatment duration across trials. Meta-regression adjusts for covariates like prior therapies or platelet count thresholds .
Q. How does the formation of acyl glucuronide vs. phenolic glucuronide impact the immunogenicity risk of Eltrombopag in chronic use?
Acyl glucuronides are more prone to protein adduction, potentially triggering immune responses. Use NMR and MS/MS to differentiate glucuronide isomers (e.g., phenolic vs. acyl positions). In vitro assays with human serum albumin (HSA) can quantify adduct formation, while longitudinal clinical studies should monitor anti-drug antibody titers in patients .
Q. What advanced techniques improve the detection of low-abundance this compound in complex matrices?
Online solid-phase extraction (SPE) coupled with LC-MS/MS enhances sensitivity (LOQ < 1 ng/mL). For structural confirmation, high-resolution MS (HRMS) with data-independent acquisition (DIA) or ion mobility separation reduces background interference. Isotope dilution using ¹³C-labeled glucuronides ensures accurate quantification in tissues with high endogenous glucuronide levels .
Methodological Considerations
Q. How should researchers design crossover studies to assess drug-drug interactions (DDIs) involving this compound?
Use a two-phase design: (1) Administer Eltrombopag alone, and (2) co-administer with UGT inhibitors (e.g., probenecid) or inducers (e.g., rifampicin). Pharmacokinetic parameters (AUC, Cmax) should be analyzed via non-compartmental methods with 90% confidence intervals for geometric mean ratios. Include washout periods ≥5 half-lives to avoid carryover effects .
Q. What computational tools predict this compound’s binding affinity to serum proteins, and how does this affect free drug concentration?
Molecular docking simulations (e.g., AutoDock Vina) with HSA crystal structures (PDB ID: 1AO6) can identify binding sites. Validate predictions with equilibrium dialysis or ultrafiltration followed by LC-MS/MS. Adjust dosing regimens in hypoalbuminemic patients based on unbound fraction calculations .
Data Interpretation and Reporting
Q. How should researchers address variability in glucuronide quantification across multi-center trials?
Standardize protocols using validated reference materials (e.g., SQ0699 for Eltrombopag Acyl Glucuronide) and cross-validate assays between labs. Report coefficients of variation (CV) for inter-day and inter-operator precision. Use mixed-effects models to account for site-specific variability in pharmacokinetic analyses .
Q. What guidelines ensure rigorous reporting of this compound research in line with academic standards?
Follow CONSORT for clinical trials and STROBE for observational studies. In methods, detail glucuronide-specific parameters (e.g., hydrolysis controls, isomer resolution). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid overinterpretation of exploratory findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
